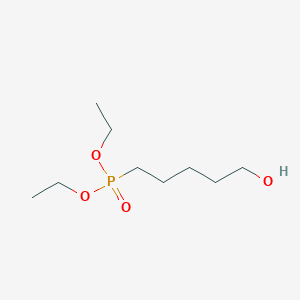

Diethyl 5-hydroxypentylphosphonate

Description

Diethyl 5-hydroxypentylphosphonate (C₉H₂₁O₄P) is an organophosphonate compound characterized by a pentyl chain substituted with a hydroxyl group at the 5-position and a diethyl phosphonate moiety. Organophosphonates are widely used in medicinal chemistry, agrochemicals, and material science due to their stability, reactivity, and ability to mimic biological phosphates .

Propriétés

Formule moléculaire |

C9H21O4P |

|---|---|

Poids moléculaire |

224.23 g/mol |

Nom IUPAC |

5-diethoxyphosphorylpentan-1-ol |

InChI |

InChI=1S/C9H21O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h10H,3-9H2,1-2H3 |

Clé InChI |

HASTWZYKQYCDQO-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(CCCCCO)OCC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Features

- Diethyl 5-Hydroxypentylphosphonate: Features a linear C5 chain with a terminal hydroxyl group, enhancing hydrophilicity compared to non-polar substituents.

- Diethyl (5-Formylfuran-2-yl)phosphonate (C₉H₁₃O₅P): Contains a formyl-substituted furan ring, introducing aromaticity and electrophilic reactivity at the formyl group .

- Diethyl Ethylphosphonite (C₆H₁₅O₂P): A phosphonite (P(III)) with an ethyl group, differing in oxidation state and reactivity compared to phosphonates (P(V)) .

Physical and Chemical Properties

Key Properties (Table)

| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound* | C₉H₂₁O₄P | 232.24 | ~300 (estimated) | Polar solvents | -OH, phosphonate |

| Diethyl (5-Formylfuran-2-yl)phosphonate | C₉H₁₃O₅P | 232.17 | 340.6 | Organic solvents | Formyl, furan, phosphonate |

| Diethyl Ethylphosphonite | C₆H₁₅O₂P | 150.16 | Not reported | Lipophilic | Phosphonite, ethyl |

| Diethyl Phenylphosphonite | C₁₀H₁₅O₂P | 198.19 | Not reported | Organic solvents | Phenyl, phosphonite |

*Estimated based on structural analogs.

Reactivity and Stability

- Hydroxyl Group Influence : The -OH group in this compound increases hydrophilicity and enables hydrogen bonding, contrasting with the lipophilic ethyl or phenyl groups in other compounds .

- Phosphonate vs. Phosphonite : Phosphonates (P(V)) are more oxidatively stable but less nucleophilic than phosphonites (P(III)), impacting their use in catalysis or ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.